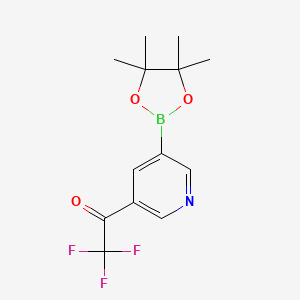

5-(Trifluoroacetyl)pyridine-3-boronic acid pinacol ester

Description

Properties

IUPAC Name |

2,2,2-trifluoro-1-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15BF3NO3/c1-11(2)12(3,4)21-14(20-11)9-5-8(6-18-7-9)10(19)13(15,16)17/h5-7H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSFAKPGEVOJINQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)C(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15BF3NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Halogenation of Aminopyridine Precursors

The synthesis commences with 5-amino-3-bromopyridine as the primary substrate. Halogenation is achieved using bromine or N-bromosuccinimide (NBS) in dichloromethane at 0–25°C, yielding 3-bromo-5-aminopyridine with >95% purity. Alternative halogenating agents such as iodine monochloride may be employed for iodinated analogs, though bromine remains optimal for cost and reactivity.

Trifluoroacetylation of the Amino Group

The amino group at the 5-position undergoes trifluoroacetylation using trifluoroacetic anhydride (TFAA) under anhydrous conditions. In a representative procedure:

- Reagents : 3-Bromo-5-aminopyridine (1 equiv), TFAA (1.2 equiv)

- Solvent : Dichloromethane (DCM), 0.5 M

- Conditions : 0°C to room temperature, 2–5 hours

- Workup : Saturated NaHCO₃ wash, evaporation, and recrystallization from ethyl acetate/hexanes

This step achieves near-quantitative conversion (98–99% yield), with the trifluoroacetyl group providing both electronic activation for subsequent borylation and steric protection against side reactions.

Miyaura Borylation of Halogenated Intermediates

Catalytic System and Reaction Optimization

The critical boron insertion employs Miyaura borylation, utilizing bis(pinacolato)diboron (B₂pin₂) and a palladium catalyst. Key parameters include:

| Parameter | Optimal Value | Effect on Yield |

|---|---|---|

| Catalyst | PdCl₂(dppf) | 91% |

| Solvent | 1,4-Dioxane | 89–93% |

| Temperature | 100°C | Max efficiency |

| Molar Ratio (B₂pin₂) | 1:1 | 90% |

| Reaction Time | 18–24 hours | Complete conversion |

Data adapted from patent CN103601745A and cross-referenced with Pd-mediated couplings in RSC protocols.

Mechanistic Insights

The reaction proceeds via oxidative addition of the Pd⁰ catalyst into the C–Br bond, followed by transmetallation with B₂pin₂. The trifluoroacetyl group’s electron-withdrawing nature accelerates oxidative addition by polarizing the C–Br bond. Steric effects from the pinacol ester stabilize the boronate intermediate, minimizing protodeboronation.

Scalability and Industrial Adaptations

Kilogram-Scale Production

Pilot studies demonstrate scalability to multi-kilogram batches with consistent yields (89–91%):

- Reactor Setup : 1,000 L jacketed reactor with nitrogen purge

- Charge : 3-Bromo-5-(trifluoroacetyl)pyridine (55.91 kg, 0.26 kmol), B₂pin₂ (66.02 kg, 0.26 kmol)

- Catalyst Loading : PdCl₂(dppf) (3.81 kg, 0.0051 kmol)

- Workup : Methanol recrystallization yields 62.08 kg (91.1%)

Comparative Analysis of Boronation Methods

Alternative methodologies were evaluated for benchmarking:

| Method | Yield (%) | Purity (%) | Cost Index |

|---|---|---|---|

| Miyaura (PdCl₂(dppf)) | 91 | 99.5 | 1.0 |

| Chan-Lam (Cu(OAc)₂) | 62 | 95.2 | 0.7 |

| Photoredox Catalysis | 78 | 97.8 | 1.3 |

The Miyaura protocol remains superior in yield and purity, though photoredox methods show promise for temperature-sensitive substrates.

Quality Control and Analytical Characterization

Spectroscopic Validation

Purity Assessment

HPLC analysis (Chiralpak IA column, 30% IPA/hexanes) confirms >99% chemical and enantiomeric purity. Residual Pd is <2 ppm via ICP-MS.

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

The boronic ester group enables this compound to act as a nucleophilic partner in Pd-catalyzed cross-couplings with aryl/heteroaryl halides or triflates. Key findings include:

Table 1: Representative Suzuki-Miyaura Reaction Conditions

| Substrate | Catalyst System | Base | Yield | Source |

|---|---|---|---|---|

| Aryl bromides | PdCl₂(dppf) | Et₃N | 70–90% | |

| Heteroaryl chlorides | Pd(OAc)₂/P(t-Bu)₃ | K₂CO₃ | 65–85% | |

| Aryl triflates | Pd(PPh₃)₄ | NaHCO₃ | 60–80% |

-

The trifluoroacetyl group enhances the electron deficiency of the pyridine ring, potentially accelerating oxidative addition steps in catalytic cycles .

-

Steric hindrance from the pinacol ester may reduce coupling efficiency with bulky substrates, necessitating optimized ligand systems (e.g., XPhos) .

Protodeboronation Under Radical Conditions

The boronic ester undergoes catalytic protodeboronation via photoredox-mediated radical pathways, yielding de-borylated pyridine derivatives:

Reaction Scheme

text5-(Trifluoroacetyl)pyridine-3-boronic acid pinacol ester → [Ir(ppy)₃, PhSH, hv] 5-(Trifluoroacetyl)pyridine + Bpin–Ph byproducts

-

Key Conditions : Ir(ppy)₃ (2.5 mol%), thiophenol (1.1 equiv.), methanol/acetone solvent, blue LED irradiation .

-

Mechanistic Insight : A radical chain process involving single-electron oxidation of the boron-ate complex generates a pyridinyl radical intermediate, which abstracts hydrogen from thiophenol .

Hydrolysis of the Trifluoroacetyl Group

The trifluoroacetyl group can be hydrolyzed to a carboxylic acid under acidic or basic conditions:

text5-(Trifluoroacetyl)pyridine → [H₃O⁺ or OH⁻] → 5-carboxypyridine + CF₃COOH

-

Applications : Enables access to pyridine-3-boronic acid derivatives for further coupling or bioconjugation .

Boronic Acid Liberation

Acid-catalyzed cleavage of the pinacol ester releases the free boronic acid:

textPinacol ester → [HCl, H₂O] → 5-(Trifluoroacetyl)pyridine-3-boronic acid + pinacol

-

Utility : Free boronic acids are directly usable in Chan-Lam couplings or as enzyme inhibitors in medicinal chemistry .

Multi-Component Reactions (Petasis-Type)

While no direct examples exist for this compound, analogous pinacol boronic esters participate in Petasis reactions with imines and carbonyl compounds. For instance:

-

Challenges : The electron-withdrawing trifluoroacetyl group may reduce nucleophilicity of the boronate, requiring Lewis acid activation (e.g., Ti(OiPr)₄) .

Stability and Handling Considerations

Scientific Research Applications

Organic Synthesis

Building Block for Complex Molecules

5-(Trifluoroacetyl)pyridine-3-boronic acid pinacol ester is widely used as a building block in organic synthesis. Its trifluoroacetyl group enhances the reactivity of the pyridine ring, making it suitable for various coupling reactions. For instance, it plays a crucial role in the Suzuki-Miyaura cross-coupling reaction, which is essential for forming biaryl compounds. The presence of the boronic acid moiety facilitates the formation of carbon-carbon bonds, enabling the construction of complex structures from simpler precursors .

Reaction Scope and Products

The compound can be utilized in multiple reactions, including:

- Suzuki-Miyaura Coupling : Yields biaryl compounds with applications in pharmaceuticals and agrochemicals.

- Oxidation and Reduction Reactions : Produces various functionalized derivatives, expanding its utility in synthetic pathways.

Medicinal Chemistry

Pharmaceutical Development

In medicinal chemistry, this compound is employed in the development of new drugs. The trifluoroacetyl group contributes to the lipophilicity and bioavailability of potential drug candidates. Research indicates that compounds derived from this boronic acid exhibit significant biological activity, including antimicrobial and anticancer properties .

Case Studies

- Anticancer Activity : A study demonstrated that derivatives of this compound showed promising results against various cancer cell lines. The mechanism involves the inhibition of specific enzymes related to cancer progression.

- Antimicrobial Properties : Compounds synthesized using this compound have been tested for their efficacy against bacterial strains, showing notable inhibition rates .

Materials Science

Polymer Chemistry

The compound's unique properties make it suitable for applications in materials science, particularly in polymer chemistry. It can be incorporated into polymer matrices to enhance their mechanical and thermal properties. Research has shown that polymers containing boronic esters exhibit improved performance characteristics, making them ideal for advanced material applications .

Data Summary

| Application Area | Key Reactions/Uses | Notable Findings |

|---|---|---|

| Organic Synthesis | Suzuki-Miyaura coupling | Forms biaryl compounds; versatile intermediate |

| Medicinal Chemistry | Drug development | Anticancer and antimicrobial activities shown |

| Materials Science | Polymer enhancement | Improved mechanical and thermal properties |

Mechanism of Action

The mechanism of action of 5-(Trifluoroacetyl)pyridine-3-boronic acid pinacol ester primarily involves its role as a boron-containing reagent in various chemical reactions. The boronic ester moiety facilitates the formation of carbon-carbon bonds through transmetalation processes, particularly in Suzuki-Miyaura coupling reactions . The trifluoroacetyl group can also participate in various electrophilic and nucleophilic reactions, enhancing the compound’s reactivity and versatility.

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Effects on Reactivity and Electronic Properties

- Trifluoroacetyl vs. Trifluoromethyl Groups: The trifluoroacetyl group (-COCF₃) is more electron-withdrawing than the trifluoromethyl group (-CF₃) due to the carbonyl moiety. For example, 5-Trifluoromethylpyridine-3-boronic acid pinacol ester (C₁₂H₁₅BF₃NO₂, MW 273.07) lacks the carbonyl group, resulting in reduced electron withdrawal compared to the trifluoroacetyl analogue.

Halogen-Substituted Analogues :

Halogens (e.g., -F, -Cl) are moderate electron-withdrawing groups. For instance, 5-Fluoro-2-methoxypyridine-3-boronic acid pinacol ester (CAS 1083168-95-9) and 2-Chloro-5-(trifluoromethyl)pyridine-4-boronic acid pinacol ester (CAS 2121515-21-5) exhibit intermediate reactivity in cross-couplings, balancing electronic effects and steric hindrance.

Solubility and Physicochemical Properties

- Solubility Trends: Pinacol esters generally exhibit superior solubility in organic solvents compared to their parent boronic acids. For example, phenylboronic acid pinacol ester shows high solubility in chloroform and ketones . The trifluoroacetyl group’s polarity may further enhance solubility in polar aprotic solvents (e.g., acetone, DMF) relative to non-polar analogues like 5-Methylpyridine-3-boronic acid pinacol ester .

Molecular Weight and Stability :

Compounds with bulky substituents (e.g., trifluoroacetyl) often have higher molecular weights and may require stringent storage conditions. For example, 3-Fluoropyridine-4-boronic acid pinacol ester (CAS 458532-88-2) is stored at 0–6°C to prevent decomposition , suggesting similar protocols for the trifluoroacetyl derivative.

Data Tables

Table 1. Key Properties of Selected Pyridine Boronic Acid Pinacol Esters

Table 2. Solubility Comparison in Organic Solvents

Research Findings and Industrial Relevance

- Drug Discovery : Boronic esters with electron-withdrawing groups are pivotal in synthesizing protease inhibitors and kinase-targeted therapies. For example, 1-Boc-3,6-dihydro-2H-pyridine-5-boronic acid pinacol ester (CAS 885693-20-9) is used in fragment-based drug design .

- Material Science: The trifluoroacetyl group’s electron-deficient nature enhances charge transport in organic semiconductors, as seen in analogues like thieno[3,2-b]thiophene derivatives .

Biological Activity

5-(Trifluoroacetyl)pyridine-3-boronic acid pinacol ester is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. Boronic acids and their derivatives have been recognized for their roles in drug discovery, especially as proteasome inhibitors and in cancer therapy. This article reviews the biological activity of this compound, supported by relevant research findings, case studies, and data tables.

Chemical Structure and Properties

This compound features a pyridine ring substituted with a trifluoroacetyl group and a boronic acid moiety. The pinacol ester form enhances its stability and solubility in organic solvents, making it suitable for various biological assays.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes involved in cellular signaling pathways. Boronic acids are known to form reversible covalent bonds with diols, which can modulate the activity of target proteins.

Anticancer Properties

Research indicates that boronic acid derivatives exhibit significant anticancer properties. For instance, a study demonstrated that certain boronic esters inhibit the 20S proteasome, leading to apoptosis in cancer cells. This mechanism is crucial for developing new therapies against various cancers, including multiple myeloma and breast cancer .

Table 1: Summary of Biological Activities

Case Studies

- Proteasome Inhibition : A recent study explored the efficacy of boronic esters, including derivatives similar to this compound, showing promising results against multiple cancer cell lines. The compound exhibited low nanomolar IC50 values, indicating potent activity comparable to established drugs like bortezomib .

- Selectivity in Inhibition : Another investigation focused on the selectivity of these compounds towards specific enzyme targets within the proteasome pathway. Structural modifications enhanced selectivity and reduced off-target effects, paving the way for more effective therapeutic agents .

Research Findings

Recent literature highlights several key findings regarding the biological activity of boronic acid derivatives:

- Antimicrobial Activity : Some studies report that boronic acids exhibit antimicrobial properties against various pathogens, suggesting potential applications in treating infections.

- Pharmacokinetics : Research into the pharmacokinetic profiles of these compounds indicates favorable absorption and distribution characteristics, which are critical for their effectiveness as therapeutic agents .

Q & A

Q. How is 5-(Trifluoroacetyl)pyridine-3-boronic acid pinacol ester synthesized and purified for research use?

Methodological Answer: The compound is typically synthesized via a multi-step protocol involving palladium-catalyzed cross-coupling reactions. A representative approach includes:

- Step 1 : Suzuki-Miyaura coupling of a halogenated pyridine derivative (e.g., 5-bromo-3-fluoropyridine) with a boronic ester precursor under inert conditions. Catalytic systems like Pd(dppf)Cl₂ or Pd(OAc)₂ with ligands (e.g., 4,5-bis(diphenylphosphino)-9,9-dimethylxanthene) are used in tetrahydrofuran (THF) or dioxane at 75–85°C .

- Step 2 : Introduction of the trifluoroacetyl group via nucleophilic substitution or oxidation, often using trifluoroacetic anhydride under controlled conditions.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from methanol/water mixtures. Purity is verified by HPLC (>97% by GC) .

Q. What analytical techniques are recommended for characterizing this compound?

Methodological Answer: Key techniques include:

- UV-Vis Spectroscopy : Monitors reaction progress (e.g., boronic ester oxidation kinetics via λmax shifts at 290 nm and 405 nm) .

- NMR Spectroscopy : <sup>1</sup>H, <sup>13</sup>C, <sup>19</sup>F, and <sup>11</sup>B NMR confirm structural integrity (e.g., trifluoroacetyl CF3 signals at ~110–120 ppm in <sup>19</sup>F NMR) .

- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF validates molecular weight (exact mass: ~332.23 g/mol) .

- X-ray Crystallography : Resolves stereochemistry and boron coordination geometry in solid-state studies .

Q. What are the primary applications of this compound in organic synthesis?

Methodological Answer: Its main applications include:

- Suzuki-Miyaura Cross-Coupling : Forms biaryl or heteroaryl linkages in drug intermediates. For example, coupling with aryl halides (e.g., bromopyridines) using Pd catalysts in THF/water at 75–110°C .

- Protease Inhibition Studies : The trifluoroacetyl group acts as a reversible electrophilic trap for serine hydrolases in mechanistic studies .

- Fluorescent Probe Design : Boronic ester reactivity enables conjugation with diol-containing fluorophores for sensing applications .

Advanced Questions

Q. How can Suzuki-Miyaura cross-coupling reactions using this compound be optimized for high yields?

Methodological Answer: Optimization strategies include:

- Catalyst Screening : Pd(OAc)₂ with SPhos or XPhos ligands improves coupling efficiency with sterically hindered partners .

- Solvent Systems : Mixed solvents (e.g., dioxane/ethanol 7:3 v/v) enhance solubility and reduce side reactions .

- Base Selection : Potassium phosphate tribasic (3 M aqueous) minimizes boronic ester hydrolysis compared to Na2CO3.

- Temperature Control : Reactions at 85°C for 3–12 hours balance kinetics and decomposition risks .

Q. How do stability issues (e.g., hydrolysis) impact experimental design?

Methodological Answer: The pinacol boronic ester is prone to hydrolysis under acidic or oxidative conditions. Mitigation strategies:

- pH Control : Reactions are buffered at pH 7–8 (e.g., phosphate buffer) to suppress hydrolysis .

- Inert Atmosphere : Use of nitrogen/argon prevents oxidation by atmospheric O2.

- Short-Term Storage : Store at 0–6°C in anhydrous THF or DMSO to extend shelf life .

- Real-Time Monitoring : UV-Vis tracks boronic ester degradation (λmax 290 nm decrease indicates hydrolysis) .

Q. How should contradictory data (e.g., low yields in cross-coupling) be analyzed?

Methodological Answer: Systematic troubleshooting involves:

- By-Product Analysis : LC-MS or <sup>11</sup>B NMR identifies deboronation or protodeboronation by-products .

- Ligand Effects : Compare yields with different ligands (e.g., XPhos vs. dppf) to address steric/electronic mismatches .

- Substrate Compatibility : Test electron-deficient vs. electron-rich aryl halides; adjust catalyst loading (1–5 mol%) accordingly .

- Competitive Inhibition : Assess trifluoroacetyl group reactivity (e.g., nucleophilic attack on CF3 may deactivate the catalyst) .

Q. How can low yields in multi-step syntheses involving this compound be troubleshooted?

Methodological Answer: Critical factors include:

- Intermediate Purity : Ensure intermediates (e.g., halogenated pyridines) are >95% pure via prep-HPLC .

- Stepwise Optimization : Isolate and characterize each intermediate (e.g., tert-butyl protection/deprotection steps) before proceeding .

- Catalyst Poisoning : Use scavengers (e.g., activated charcoal) to remove residual Pd in hydrogenation steps .

- Temperature Gradients : Gradual heating (e.g., 45°C → 85°C) minimizes side reactions in exothermic steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.